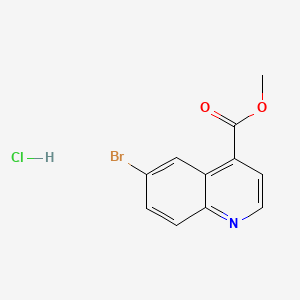
Anthraquinone, 1-(m-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinone, 1-(m-methoxyphenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as chemistry, biology, and industry Anthraquinones are a class of naturally occurring compounds found in plants, fungi, and lichens They are known for their vibrant colors and have been used historically as dyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-(m-methoxyphenyl)- typically involves the Friedel-Crafts acylation of 1-methoxybenzene (anisole) with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The cyclization step may involve heating the intermediate product in the presence of a dehydrating agent, and the final oxidation step can be achieved using oxidizing agents like potassium dichromate (K2Cr2O7) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of Anthraquinone, 1-(m-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Anthraquinone, 1-(m-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can yield hydroquinones, which have applications in photography and as antioxidants.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
科学的研究の応用
Anthraquinone, 1-(m-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Anthraquinone, 1-(m-methoxyphenyl)- involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis (programmed cell death). The methoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.
Alizarin: An anthraquinone derivative used as a dye, with applications in histology and textile industries.
Dantron: Another anthraquinone derivative with laxative properties, used in medicine.
Uniqueness
Anthraquinone, 1-(m-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
20600-77-5 |
|---|---|
分子式 |
C21H14O3 |
分子量 |
314.3 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3 |
InChIキー |
NKMQFJZBSSUICK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


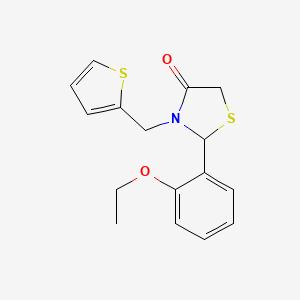
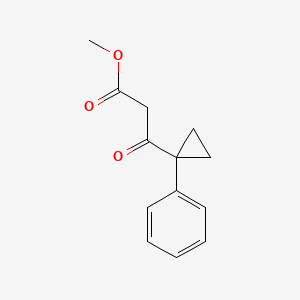

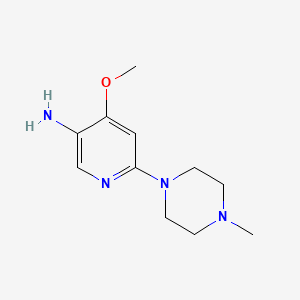
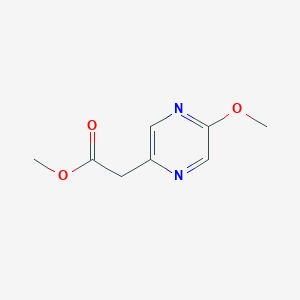
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

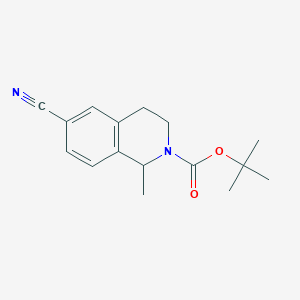
![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)


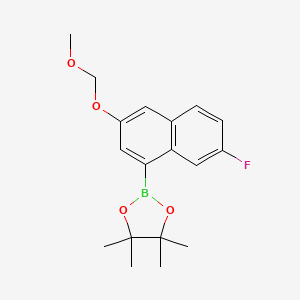
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
